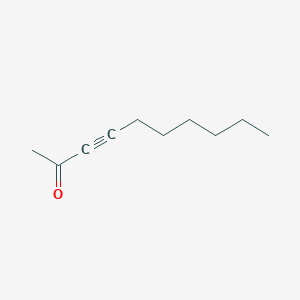

3-Decyn-2-one

Beschreibung

3-Decyn-2-one (IUPAC name: dec-3-yn-2-one) is an α,β-acetylenic ketone characterized by a triple bond between carbons 3 and 4 and a ketone group at position 2. It serves as a key intermediate in organic synthesis, particularly in stereoselective reactions. For example, it undergoes asymmetric reduction using H-B-9-BBN and (S)-β-pinene to produce dec-3-yn-2-ol with yields of 35% (stoichiometric) and 60% (substoichiometric) . Its reactivity in regioselective additions (e.g., with HI/TMSCl) also enables the synthesis of iodinated alkenones like (Z)-4-iodo-4-decen-2-one .

Eigenschaften

CAS-Nummer |

91658-50-3 |

|---|---|

Molekularformel |

C10H16O |

Molekulargewicht |

152.23 g/mol |

IUPAC-Name |

dec-3-yn-2-one |

InChI |

InChI=1S/C10H16O/c1-3-4-5-6-7-8-9-10(2)11/h3-7H2,1-2H3 |

InChI-Schlüssel |

GILAHNNOBKTKSX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC#CC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

3-Decyn-2-one can be synthesized through several methods. One common synthetic route involves the reaction of acetone with heptyl alcohol in the presence of a base such as sodium hydroxide. Another method includes the dehydration of 4-decanol-2-one over pumice or clay. Additionally, it can be prepared by the condensation of heptaldehyde and acetone .

Analyse Chemischer Reaktionen

3-Decyn-2-one undergoes various chemical reactions due to the presence of the triple bond and the ketone group. Some of the common reactions include:

Hydrogenation: The triple bond can be hydrogenated to form 3-decan-2-one.

Halogenation: The compound can react with halogens to form dihalogenated products.

Hydrohalogenation: Addition of hydrogen halides can lead to the formation of halogenated ketones.

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Wissenschaftliche Forschungsanwendungen

3-Decyn-2-one has several applications in scientific research:

Chemistry: It is used as a starting material in the synthesis of various organic compounds, including polymers and specialty chemicals.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: 3-Decyn-2-one is used in the production of fragrances and flavoring agents.

Wirkmechanismus

The mechanism of action of 3-Decyn-2-one involves its interaction with cellular components. The compound can interfere with membrane integrity, leading to increased oxidative stress and rapid necrosis of certain tissues. This mechanism is particularly useful in its application as a plant growth regulator, where it inhibits sprouting by affecting tuber respiration .

Vergleich Mit ähnlichen Verbindungen

3-Decen-2-one (C₁₀H₁₈O)

Structural Differences :

- Contains a double bond (C3–C4) instead of a triple bond.

- IUPAC name: (E)-dec-3-en-2-one.

Physicochemical Properties :

Reactivity :

5-Decyne (C₁₀H₁₈)

Structural Differences :

3-Undecen-2-one (C₁₁H₂₀O)

Structural Differences :

- Longer carbon chain (11 carbons vs. 10 in 3-Decyn-2-one).

- Contains a double bond (C3–C4) and ketone at C2.

2-Methyl-2-Decene (C₁₁H₂₂)

Key Contrast :

3-Decyn-2-one vs. 3-Decen-2-one :

Industrial Relevance :

- 3-Decyn-2-one’s triple bond enables unique transformations in pharmaceutical intermediates, whereas 5-Decyne finds niche roles in material science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.